3-Chloro-4-ethoxybenzaldehyde

Description

BenchChem offers high-quality 3-Chloro-4-ethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-ethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

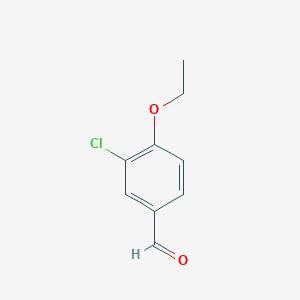

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDPBMFCTQAEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406378 | |

| Record name | 3-chloro-4-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-10-1 | |

| Record name | 3-chloro-4-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Chloro-4-ethoxybenzaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-chloro-4-ethoxybenzaldehyde, a key chemical intermediate. The document is structured to offer not just procedural steps but also the underlying chemical principles and rationale that govern the synthesis. We will delve into two primary, field-proven methodologies: the direct formylation of 2-chlorophenetole via the Vilsmeier-Haack reaction and the Williamson ether synthesis from 3-chloro-4-hydroxybenzaldehyde. Each pathway is critically evaluated for its efficiency, scalability, and reagent selection. The guide includes detailed experimental protocols, mechanistic diagrams, and a comparative analysis to assist researchers in making informed decisions for their specific applications.

Introduction: Significance and Applications

3-Chloro-4-ethoxybenzaldehyde (CAS No: 99585-10-1) is a substituted aromatic aldehyde of significant interest in the chemical and pharmaceutical industries. Its molecular structure, featuring an aldehyde functional group along with chloro and ethoxy substituents on the benzene ring, makes it a versatile precursor for the synthesis of more complex molecules.

The strategic placement of these functional groups allows for a wide range of chemical transformations. It serves as a crucial building block in the development of various high-value compounds:

-

Pharmaceuticals: It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting cardiovascular and central nervous system disorders.[1]

-

Agrochemicals: The compound is employed in the manufacture of specialized herbicides and pesticides, where its structure contributes to the biological activity of the final product.[1]

-

Fine Chemicals: It finds applications in the synthesis of dyes and fragrances, where its aromatic profile and reactivity are highly valued.[1]

Given its importance, the development of efficient, reliable, and scalable synthetic routes is a primary concern for process chemists and researchers. This guide aims to provide the necessary technical depth to master its synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-chloro-4-ethoxybenzaldehyde reveals two principal pathways originating from commercially available precursors.

Caption: Retrosynthetic analysis of 3-chloro-4-ethoxybenzaldehyde.

-

Pathway A (Formylation): Disconnection of the aldehyde group (C-CHO bond) suggests a formylation reaction on an activated benzene ring. The precursor would be 2-chlorophenetole, where the electron-donating ethoxy group directs the incoming electrophile (the formyl group) to the para position. The Vilsmeier-Haack reaction is the premier choice for this transformation.

-

Pathway B (Etherification): Disconnection of the ether linkage (O-Ethyl bond) points to a nucleophilic substitution reaction. This involves the ethylation of the hydroxyl group of 3-chloro-4-hydroxybenzaldehyde, a classic Williamson ether synthesis.

Pathway A: Vilsmeier-Haack Formylation of 2-Chlorophenetole

This is often the preferred industrial route due to its directness and efficiency. The reaction introduces a formyl group onto an electron-rich aromatic ring using a specialized electrophile known as the Vilsmeier reagent.

Principle and Mechanism

The Vilsmeier-Haack reaction is a two-part process.[2]

-

Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form a highly electrophilic chloroiminium ion, the "Vilsmeier reagent".[2][3]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic substrate (2-chlorophenetole) attacks the electrophilic carbon of the Vilsmeier reagent. The ethoxy group is a strong ortho-, para-director, and due to steric hindrance from the adjacent chloro group, substitution occurs almost exclusively at the para-position. Subsequent hydrolysis during aqueous workup converts the resulting iminium salt intermediate into the final aldehyde.[2][4]

Sources

A-Z Guide to 3-Chloro-4-ethoxybenzaldehyde: Properties, Synthesis, and Applications

Abstract

3-Chloro-4-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a highly versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its molecular structure, featuring an aldehyde functional group along with chloro and ethoxy substituents, provides a unique combination of reactivity and specificity for advanced organic synthesis.[1][2] This technical guide provides an in-depth analysis of the core physicochemical properties, validated synthesis and purification protocols, analytical characterization methods, and key applications of 3-Chloro-4-ethoxybenzaldehyde, with a particular focus on its role in drug development.

Core Physicochemical & Molecular Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective application in research and development. 3-Chloro-4-ethoxybenzaldehyde is typically a white flaky solid under ambient conditions.[1]

Molecular Identity

The foundational attributes of 3-Chloro-4-ethoxybenzaldehyde are summarized in the table below. This data is essential for stoichiometric calculations, structural elucidation, and regulatory documentation.

| Property | Value | Source(s) |

| CAS Number | 99585-10-1 | [1][2] |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.6 g/mol | [1][2] |

| Appearance | White flaky solid | [1][2] |

| Purity (Typical) | ≥ 95% (HPLC) | [1][2] |

| MDL Number | MFCD06246171 | [1] |

Spectroscopic Profile

The structural identity of 3-Chloro-4-ethoxybenzaldehyde is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For 3-Chloro-4-ethoxybenzaldehyde, the expected signals include a triplet and quartet for the ethoxy group, distinct signals for the aromatic protons, and a singlet for the aldehydic proton.

-

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. A strong absorption band is expected around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the aldehyde group.[2]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 184.6 g/mol .[2]

Synthesis & Purification

The reliable synthesis of 3-Chloro-4-ethoxybenzaldehyde is crucial for its use in further applications. A common and effective method involves the ethylation of 3-Chloro-4-hydroxybenzaldehyde. This approach is favored for its high yield and the availability of starting materials.

Synthetic Pathway: Ethylation of 3-Chloro-4-hydroxybenzaldehyde

The synthesis proceeds via a Williamson ether synthesis, where the phenoxide ion of 3-Chloro-4-hydroxybenzaldehyde acts as a nucleophile, attacking an ethylating agent such as ethyl bromide or diethyl sulfate.

Caption: Synthetic pathway for 3-Chloro-4-ethoxybenzaldehyde.

Detailed Experimental Protocol: Synthesis

Materials:

-

3-Chloro-4-hydroxybenzaldehyde

-

Ethyl bromide (EtBr)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-Chloro-4-hydroxybenzaldehyde in DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromide dropwise to the reaction mixture.

-

Heat the reaction to 60-70°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 3-Chloro-4-ethoxybenzaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to achieve a purity of ≥ 95%.[1]

Analytical Characterization

Rigorous analytical validation is necessary to confirm the identity and purity of the synthesized compound, ensuring its suitability for downstream applications, especially in a regulated environment like drug development.

Analytical Workflow

A standard workflow for the characterization of 3-Chloro-4-ethoxybenzaldehyde involves a sequence of chromatographic and spectroscopic analyses.

Caption: Standard analytical workflow for product validation.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of the synthesized 3-Chloro-4-ethoxybenzaldehyde.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Standard: A certified reference standard of 3-Chloro-4-ethoxybenzaldehyde.

The purity is calculated based on the area percentage of the main peak in the chromatogram.

Applications in Drug Development

3-Chloro-4-ethoxybenzaldehyde is a valuable building block in the pharmaceutical industry due to the reactivity of its aldehyde group and the specific substitution pattern on the aromatic ring.[2]

Role as a Key Intermediate

This compound is a known key intermediate in the synthesis of Ertugliflozin.[2] Ertugliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[2] The synthesis of such complex drug molecules often involves multiple steps where the aldehyde serves as a handle for further chemical transformations.

Chemical Reactivity & Further Transformations

The aldehyde functional group is highly versatile and can undergo a variety of chemical reactions, making 3-Chloro-4-ethoxybenzaldehyde a valuable starting material.

Sources

Elucidating the Molecular Architecture of 3-Chloro-4-ethoxybenzaldehyde: A Technical Guide for Advanced Spectroscopic Analysis

Introduction: The Significance of 3-Chloro-4-ethoxybenzaldehyde in Synthetic Chemistry

3-Chloro-4-ethoxybenzaldehyde is a key aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide array of organic compounds.[1] Its unique molecular structure, featuring a chlorinated and ethoxylated benzene ring coupled to a reactive aldehyde functional group, makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] The precise arrangement of these substituents on the benzaldehyde core dictates its reactivity and ultimately the properties of the resulting downstream products. Therefore, unambiguous confirmation of its chemical structure is a critical first step in any synthetic endeavor.

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-Chloro-4-ethoxybenzaldehyde, leveraging a suite of modern spectroscopic techniques. As researchers, scientists, and drug development professionals, a thorough understanding of these analytical methodologies is paramount for ensuring the integrity of synthetic intermediates and the success of complex multi-step syntheses. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), demonstrating how the synergistic interpretation of data from these techniques leads to the unequivocal confirmation of the target molecular structure.

The Elucidation Workflow: A Multi-faceted Spectroscopic Approach

Caption: A logical workflow for the structural elucidation of 3-Chloro-4-ethoxybenzaldehyde.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound. For aromatic aldehydes like 3-Chloro-4-ethoxybenzaldehyde, a strong molecular ion peak is typically observed.

Expected Mass Spectrum Data:

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₉H₉ClO₂ | Consistent with the elemental composition. |

| Molecular Weight | 184.6 g/mol | Calculated from the molecular formula. |

| Molecular Ion (M⁺) | m/z 184 | Corresponds to the intact molecule. |

| Isotope Peak (M+2) | m/z 186 (approx. 1/3 intensity of M⁺) | The presence of a chlorine atom (³⁵Cl:³⁷Cl ratio is ~3:1). |

| Major Fragment Ions | m/z 183, 155, 127 | Resulting from characteristic fragmentation patterns. |

Causality in Fragmentation: The fragmentation pattern in the mass spectrum provides valuable structural clues. The primary fragmentation pathways for aromatic aldehydes involve α-cleavage.[2][3][4][5]

-

Loss of a Hydrogen Radical (M-1): The aldehydic proton can be readily lost, resulting in a stable acylium ion at m/z 183.

-

Loss of the Ethoxy Group (M-45): Cleavage of the ether bond can lead to the loss of an ethoxy radical, although this is less common than fragmentation of the ethyl group.

-

Loss of an Ethyl Radical (M-29): A more likely fragmentation of the ethoxy group is the loss of an ethyl radical to give a fragment at m/z 155.

-

Loss of Carbon Monoxide (from M-1 or M-29): The acylium ions can further lose a molecule of carbon monoxide (CO), a characteristic fragmentation of aldehydes and ketones, leading to fragments at m/z 155 and 127 respectively.

Caption: Predicted mass spectral fragmentation pathway for 3-Chloro-4-ethoxybenzaldehyde.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3050-3100 | Medium | C-H stretch | Aromatic |

| ~2980-2850 | Medium | C-H stretch | Aliphatic (ethoxy group) |

| ~2820 & ~2720 | Weak | C-H stretch (Fermi resonance) | Aldehyde |

| ~1700 | Strong | C=O stretch | Aldehyde |

| ~1600 & ~1480 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1250 | Strong | C-O stretch | Aryl ether |

| ~1050 | Strong | C-O stretch | Alkyl ether |

| ~800-850 | Strong | C-H bend (out-of-plane) | 1,2,4-trisubstituted benzene |

| ~750 | Strong | C-Cl stretch | Aryl chloride |

Expert Insights: The two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the C-H stretch of an aldehyde and are a result of Fermi resonance with an overtone of the C-H bending vibration. The strong carbonyl (C=O) absorption around 1700 cm⁻¹ is a clear indicator of the aldehyde functionality. The presence of both aryl and alkyl C-O stretching bands confirms the ethoxy group attached to the aromatic ring. The out-of-plane C-H bending pattern is highly diagnostic for the substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift of a proton is influenced by the electron density around it; electron-withdrawing groups deshield protons, shifting them to a higher chemical shift (downfield), while electron-donating groups shield them, causing an upfield shift.[6]

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |

| ~9.8 | Singlet (s) | 1H | Aldehyde proton (-CHO) | Highly deshielded by the electronegative oxygen and the aromatic ring current. No adjacent protons to couple with. |

| ~7.8 | Doublet (d) | 1H | Aromatic proton (H-2) | Ortho to the electron-withdrawing aldehyde group and meta to the electron-donating ethoxy group. Coupled to H-6 (J ≈ 2 Hz). |

| ~7.6 | Doublet of doublets (dd) | 1H | Aromatic proton (H-6) | Ortho to the electron-withdrawing chloro group and meta to the aldehyde group. Coupled to H-5 (J ≈ 8-9 Hz) and H-2 (J ≈ 2 Hz). |

| ~7.0 | Doublet (d) | 1H | Aromatic proton (H-5) | Ortho to the electron-donating ethoxy group and meta to the chloro group. Coupled to H-6 (J ≈ 8-9 Hz). |

| ~4.2 | Quartet (q) | 2H | Methylene protons (-OCH₂CH₃) | Deshielded by the adjacent oxygen atom. Coupled to the three methyl protons (J ≈ 7 Hz). |

| ~1.5 | Triplet (t) | 3H | Methyl protons (-OCH₂CH₃) | Shielded aliphatic protons. Coupled to the two methylene protons (J ≈ 7 Hz). |

Caption: 3-Chloro-4-ethoxybenzaldehyde structure with predicted ¹H NMR chemical shifts.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale for Chemical Shift |

| ~190 | CH | Aldehyde carbonyl (C=O) | Highly deshielded due to the electronegativity of the oxygen atom. |

| ~160 | C | Aromatic carbon (C-4) | Attached to the electron-donating ethoxy group. |

| ~135 | C | Aromatic carbon (C-1) | Attached to the aldehyde group. |

| ~132 | CH | Aromatic carbon (C-6) | Influenced by the adjacent chloro and aldehyde groups. |

| ~128 | CH | Aromatic carbon (C-2) | Influenced by the adjacent aldehyde group and the chloro group. |

| ~125 | C | Aromatic carbon (C-3) | Attached to the electron-withdrawing chloro group. |

| ~112 | CH | Aromatic carbon (C-5) | Shielded by the ortho ethoxy group. |

| ~65 | CH₂ | Methylene carbon (-OCH₂) | Deshielded by the adjacent oxygen atom. |

| ~15 | CH₃ | Methyl carbon (-CH₃) | Typical chemical shift for an aliphatic methyl group. |

Self-Validation through Data Integration: The number of signals in the ¹³C NMR spectrum (9 unique carbons) is consistent with the molecular formula. The chemical shifts align with the expected electronic effects of the substituents. For instance, the carbon attached to the electron-donating ethoxy group (C-4) is significantly downfield, while the carbon ortho to it (C-5) is upfield.

Experimental Protocols: Ensuring Data Integrity

The quality of spectroscopic data is directly dependent on the rigor of the experimental procedure. The following are detailed protocols for the acquisition of high-quality data for 3-Chloro-4-ethoxybenzaldehyde.

Protocol 1: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 3-Chloro-4-ethoxybenzaldehyde into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v) to the NMR tube.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, colorless solution should be obtained.

-

Transfer: Carefully transfer the solution into a clean NMR tube, ensuring no solid particles are present.

-

Placement: Place the NMR tube into the spinner turbine, adjust the depth using the gauge, and insert it into the NMR spectrometer.

Protocol 2: FT-IR Spectroscopy of a Solid Sample (Thin Film Method)

-

Sample Preparation: Place a small amount (a few milligrams) of 3-Chloro-4-ethoxybenzaldehyde in a clean watch glass.[7]

-

Solvent Addition: Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.[7]

-

Film Casting: Using a pipette, transfer a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.[7]

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the clean, empty salt plate should be acquired and automatically subtracted from the sample spectrum.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of 3-Chloro-4-ethoxybenzaldehyde (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS System Setup:

-

Injector: Set the injector temperature to 250 °C.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at an initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

MS Detector: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Acquire data in electron ionization (EI) mode at 70 eV over a mass range of m/z 40-400.

-

-

Injection: Inject 1 µL of the sample solution into the GC-MS.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 3-Chloro-4-ethoxybenzaldehyde.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of 3-Chloro-4-ethoxybenzaldehyde is a testament to the power of a multi-technique spectroscopic approach. Mass spectrometry provides the foundational information of molecular weight and formula, while IR spectroscopy confirms the presence of key functional groups. It is, however, the detailed analysis of ¹H and ¹³C NMR spectra that allows for the unambiguous assignment of the substitution pattern on the aromatic ring and the confirmation of the ethoxy group's connectivity. By integrating the data from these complementary techniques, researchers can have the utmost confidence in the structural integrity of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their chemical research and development endeavors.

References

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available at: [Link]

-

Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Available at: [Link]

-

Sample preparation for FT-IR. Unknown Source. Available at: [Link]

-

13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. PubMed. Available at: [Link]

-

GCMS Section 6.11.4. Whitman People. Available at: [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

-

Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]

-

proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry. Available at: [Link]

-

Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. ACS Publications. Available at: [Link]

-

13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0032612). Human Metabolome Database. Available at: [Link]

-

1H NMR Spectra and Peak Assignment. Oregon State University. Available at: [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and analysis of derivatives of dibenzalacetone aldol products. Morressier. Available at: [Link]

-

20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Available at: [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. Available at: [Link]

-

Benzaldehyde, 4-ethoxy-. NIST WebBook. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. GCMS Section 6.11.4 [people.whitman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

Spectroscopic Unveiling of 3-Chloro-4-ethoxybenzaldehyde: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Chloro-4-ethoxybenzaldehyde (C₉H₉ClO₂), a versatile aromatic aldehyde pivotal in the synthesis of pharmaceuticals and other fine chemicals.[1] For researchers and professionals in drug development, a comprehensive understanding of a molecule's spectroscopic signature is fundamental for structural verification, purity assessment, and reaction monitoring. This document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and methodologies.

Introduction to 3-Chloro-4-ethoxybenzaldehyde and Its Spectroscopic Importance

3-Chloro-4-ethoxybenzaldehyde is a white flaky solid with a molecular weight of 184.6 g/mol .[1] Its structure, featuring a chlorinated and ethoxylated benzaldehyde core, makes it a valuable intermediate in organic synthesis.[1] The precise arrangement of these functional groups gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is crucial for confirming its identity and purity, which are critical parameters in any synthetic workflow, particularly in pharmaceutical applications where stringent quality control is paramount.

This guide will delve into the predicted spectroscopic data for 3-Chloro-4-ethoxybenzaldehyde, offering a detailed interpretation based on the well-established principles of each technique and comparative analysis with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring NMR spectra of small organic molecules is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-4-ethoxybenzaldehyde in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals to the spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹H NMR, a standard pulse program is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. Further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Workflow for NMR Data Acquisition and Analysis

Caption: A generalized workflow for acquiring and analyzing NMR data.

Predicted ¹H NMR Spectrum of 3-Chloro-4-ethoxybenzaldehyde

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.85 | Singlet | 1H | Aldehyde proton (-CHO) | Aldehydic protons are highly deshielded and typically appear as singlets in the 9-10 ppm region. |

| ~7.90 | Doublet | 1H | Aromatic proton (H-2) | This proton is ortho to the electron-withdrawing aldehyde group and is deshielded. It will appear as a doublet due to coupling with H-6. |

| ~7.75 | Doublet of doublets | 1H | Aromatic proton (H-6) | This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets. |

| ~7.00 | Doublet | 1H | Aromatic proton (H-5) | This proton is ortho to the electron-donating ethoxy group and is more shielded. It will appear as a doublet due to coupling with H-6. |

| ~4.15 | Quartet | 2H | Methylene protons (-OCH₂CH₃) | The methylene protons are adjacent to three methyl protons, resulting in a quartet. |

| ~1.45 | Triplet | 3H | Methyl protons (-OCH₂CH₃) | The methyl protons are adjacent to two methylene protons, resulting in a triplet. |

Predicted ¹³C NMR Spectrum of 3-Chloro-4-ethoxybenzaldehyde

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ would show nine distinct signals:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191.0 | Aldehyde carbon (-CHO) | Aldehyde carbons are highly deshielded and appear in the 190-200 ppm region. |

| ~160.0 | Aromatic carbon (C-4) | This carbon is attached to the strongly electron-donating ethoxy group. |

| ~132.0 | Aromatic carbon (C-1) | This is the carbon to which the aldehyde group is attached. |

| ~131.0 | Aromatic carbon (C-6) | |

| ~129.0 | Aromatic carbon (C-2) | |

| ~125.0 | Aromatic carbon (C-3) | This carbon is attached to the chlorine atom. |

| ~112.0 | Aromatic carbon (C-5) | This carbon is ortho to the electron-donating ethoxy group. |

| ~64.5 | Methylene carbon (-OCH₂CH₃) | |

| ~14.5 | Methyl carbon (-OCH₂CH₃) |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental absorptions from the sample spectrum.

-

Sample Application: Place a small amount of 3-Chloro-4-ethoxybenzaldehyde powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands for 3-Chloro-4-ethoxybenzaldehyde

The IR spectrum of 3-Chloro-4-ethoxybenzaldehyde is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~3050-3100 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |

| ~2980, ~2870 | Medium | Aliphatic C-H stretch | From the ethoxy group. |

| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) | A highly diagnostic pair of peaks for aldehydes.[2][3] |

| ~1700 | Strong | C=O stretch (aromatic aldehyde) | Conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde.[3][4] |

| ~1600, ~1580 | Medium-Weak | Aromatic C=C stretch | Characteristic of the benzene ring. |

| ~1250 | Strong | Aryl-O stretch (asymmetric) | Characteristic of the aryl ether linkage. |

| ~1040 | Strong | Alkyl-O stretch (symmetric) | From the ethoxy group. |

| ~800-850 | Strong | C-Cl stretch |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.

-

Sample Preparation: Prepare a dilute solution of 3-Chloro-4-ethoxybenzaldehyde in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port, where the sample is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrometry Fragmentation of 3-Chloro-4-ethoxybenzaldehyde

Caption: Predicted major fragmentation pathways for 3-Chloro-4-ethoxybenzaldehyde in EI-MS.

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak ([M]⁺): The mass spectrum will exhibit a molecular ion peak at m/z 184, corresponding to the molecular weight of 3-Chloro-4-ethoxybenzaldehyde with the ³⁵Cl isotope. A smaller peak at m/z 186, with an intensity of approximately one-third of the m/z 184 peak, will also be present due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a clear indicator of the presence of one chlorine atom in the molecule.

-

Major Fragment Ions:

-

m/z 155/157 ([M-C₂H₅]⁺): Loss of an ethyl radical from the ethoxy group is a likely fragmentation pathway for ethers.

-

m/z 155/157 ([M-CHO]⁺): Alpha-cleavage of the aldehyde group, resulting in the loss of a formyl radical, is a characteristic fragmentation of aromatic aldehydes.[5]

-

m/z 139/141 ([C₇H₄ClO]⁺): This fragment could arise from the loss of the ethoxy group.

-

m/z 111 ([C₆H₄Cl]⁺): Loss of both the aldehyde and ethoxy groups.

-

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the identification and characterization of 3-Chloro-4-ethoxybenzaldehyde. The detailed interpretation of the expected spectral features, grounded in fundamental principles and supported by established methodologies, serves as a valuable resource for researchers in organic synthesis and drug development. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and purity assessment of this important chemical intermediate.

References

- University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a source providing tables of IR absorption frequencies.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).

- McMurry, J. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts.

- Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube.

- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.

- Scribd. (n.d.). Characteristic Infrared Absorption Bands. Retrieved from a document providing a chart of IR absorption bands.

- Interpreting Aromatic NMR Signals. (2021, March 24). YouTube.

- Wade, L. G. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. In Chemistry LibreTexts.

- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from a source discussing mass and infrared spectroscopy.

- Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. In Chemistry LibreTexts.

- Summary of C13-NMR Interpretation. (n.d.).

- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from a source discussing mass and infrared spectroscopy.

- BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. Retrieved from a source providing protocols for NMR spectroscopy.

- The Exam Formula. (n.d.). NMR part 4 - The Exam Formula. Retrieved from a source discussing NMR of benzene and cyclic structures.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link].

- JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from a video explaining the fragmentation of aldehydes and ketones in mass spectrometry.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from a source providing the IR spectrum of benzaldehyde.

- Springer Nature. (2024, November 15). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance Volume 50.

-

Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link].

-

Separation Science. (n.d.). GC/MS Analysis of Aromatics in Gasoline using ASTM D5769: Set-up, Optimization, and Automated Reporting. Retrieved from [Link].

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 3-CHLORO-5-ETHOXY-4-HYDROXYBENZALDEHYDE(70842-33-0) 1H NMR spectrum [chemicalbook.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

- 5. 3-Chloro-4-ethylbenzaldehyde | C9H9ClO | CID 22259690 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Chloro-4-ethoxybenzaldehyde CAS number 99585-10-1 properties

An In-depth Technical Guide to 3-Chloro-4-ethoxybenzaldehyde (CAS 99585-10-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-4-ethoxybenzaldehyde, a pivotal aromatic aldehyde intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document synthesizes core chemical data, field-proven insights into its synthesis and handling, and its strategic applications in modern organic chemistry.

Core Compound Identity and Significance

3-Chloro-4-ethoxybenzaldehyde is a substituted aromatic aldehyde recognized for its unique electronic and steric properties conferred by the chloro, ethoxy, and formyl groups on the benzene ring.[1][2] This specific substitution pattern makes it a valuable and reactive building block for constructing more complex molecular architectures.[1][2] Its primary significance lies in its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][3][4] The reactivity of the aldehyde group, modulated by the electron-donating ethoxy group and the electron-withdrawing chloro group, allows it to readily participate in essential carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2]

Structural Representation

Caption: Chemical Structure of 3-Chloro-4-ethoxybenzaldehyde.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the effective use of any chemical intermediate. The following tables summarize the known physical properties and predicted spectroscopic data for 3-Chloro-4-ethoxybenzaldehyde.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 99585-10-1 | [1][2][4][5] |

| Molecular Formula | C₉H₉ClO₂ | [1][5] |

| Molecular Weight | 184.62 g/mol | [2][5] |

| Appearance | White flaky solid | [1][2] |

| Purity | ≥ 95% (HPLC) | [1][2] |

| Boiling Point | 283.8 ± 20.0 °C (Predicted) | [5][6] |

| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Storage Conditions | 0–8 °C, under inert gas (Nitrogen or Argon) | [1][5][7] |

| InChI Key | ZYDPBMFCTQAEMR-UHFFFAOYSA-N | [2][4] |

| SMILES | CCOC1=C(C=C(C=C1)C=O)Cl | [4] |

Table 2: Predicted Spectroscopic Data

Direct experimental spectra for this specific compound are not widely published. The following predictions are based on established principles of spectroscopy and comparative analysis with the structurally similar compound 4-ethoxybenzaldehyde.[8][9][10]

| Technique | Expected Features |

| ¹H NMR | ~9.8 ppm (s, 1H): Aldehydic proton (-CHO).~7.8-7.9 ppm (m, 2H): Aromatic protons ortho to the aldehyde group.~7.0 ppm (d, 1H): Aromatic proton para to the aldehyde group.~4.2 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).~1.5 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃). |

| ¹³C NMR | ~191 ppm: Aldehyde carbonyl carbon.~160 ppm: Aromatic carbon attached to the ethoxy group.~125-135 ppm: Aromatic carbons.~65 ppm: Methylene carbon of the ethoxy group.~15 ppm: Methyl carbon of the ethoxy group. |

| IR (Infrared) | ~2830 & 2730 cm⁻¹: C-H stretch of the aldehyde.~1700 cm⁻¹: Strong C=O stretch of the conjugated aldehyde.[11]~1600, 1580, 1500 cm⁻¹: C=C stretching of the aromatic ring.~1260 cm⁻¹: Aryl-O stretching of the ether.~800-850 cm⁻¹: C-Cl stretching. |

| Mass Spec (EI) | m/z 184/186: Molecular ion peak [M]⁺ showing a characteristic 3:1 isotopic pattern for chlorine.[2]m/z 183/185: [M-H]⁺ fragment.m/z 155/157: [M-CHO]⁺ or [M-H-CO]⁺ fragment.[2]m/z 139: [M-OC₂H₅]⁺ fragment (loss of ethoxy radical).[2] |

Synthesis and Purification Protocol

The most direct and industrially relevant synthesis of 3-Chloro-4-ethoxybenzaldehyde is via electrophilic aromatic substitution on 4-ethoxybenzaldehyde.[2] The ethoxy group is a strong ortho-, para- director, while the aldehyde is a meta- director. This directing effect synergy favors substitution at the position ortho to the ethoxy group (and meta to the aldehyde), yielding the desired product.

Workflow: Synthesis via Electrophilic Chlorination

Caption: Synthetic workflow for 3-Chloro-4-ethoxybenzaldehyde.

Experimental Protocol: Synthesis

Objective: To synthesize 3-Chloro-4-ethoxybenzaldehyde from 4-ethoxybenzaldehyde.

Materials:

-

4-Ethoxybenzaldehyde (1.0 eq)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Iron(III) chloride (FeCl₃, catalytic amount, ~0.05 eq) or Aluminum chloride (AlCl₃)

-

Sulfuryl chloride (SO₂Cl₂, 1.05 eq)

-

Saturated sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-ethoxybenzaldehyde in dry DCM.

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., FeCl₃) to the solution. The choice of a Lewis acid is critical as it polarizes the chlorinating agent, making it a more potent electrophile.[2]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a crucial step to control the exothermicity of the reaction and minimize the formation of undesired byproducts.

-

Chlorination: Add sulfuryl chloride (dissolved in a small amount of dry DCM) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench it by slowly adding it to a beaker containing a cold, saturated solution of sodium bisulfite to destroy any unreacted chlorinating agent.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize acids), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is paramount; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. For a moderately polar compound like this, a non-polar solvent or a mixed-solvent system is often effective.[2]

Materials:

-

Crude 3-Chloro-4-ethoxybenzaldehyde

-

n-Hexane

-

Ethyl acetate

Procedure:

-

Solvent Selection: Based on the structural similarity to related compounds, a solvent system of hexane with a small amount of ethyl acetate is a good starting point.[2]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or solvent mixture) until the solid just dissolves.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

-

Crystallization: Further cool the flask in an ice bath to maximize the yield of the precipitated solid.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to obtain the final product, a white flaky solid.[1][2]

Chemical Reactivity and Strategic Applications

The utility of 3-Chloro-4-ethoxybenzaldehyde stems from the reactivity of its functional groups, making it a versatile precursor in multi-step syntheses.

-

Aldehyde Group Reactivity: The formyl group is susceptible to nucleophilic attack and condensation reactions.[1] This allows for its conversion into other functional groups such as alcohols (via reduction), carboxylic acids (via oxidation), imines (via reaction with primary amines), and alkenes (via Wittig-type reactions).

-

Aromatic Ring Reactivity: The substituted ring can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will dictate the regioselectivity of these transformations.

Key Industrial Applications:

Caption: Major application areas for 3-Chloro-4-ethoxybenzaldehyde.

-

Pharmaceutical Synthesis: This is a primary application. The compound serves as a crucial building block for synthesizing active pharmaceutical ingredients (APIs). A notable example is its use as a known intermediate in the synthesis of Ertugliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes.[2] It is also used in developing drugs targeting cardiovascular and central nervous system disorders.[3]

-

Agrochemicals: It is employed in the manufacture of herbicides and pesticides, where its structure is incorporated to create molecules with specific biological activities.[3]

-

Fine Chemicals: Its structure contributes to the desired chemical properties and aromatic profiles in the synthesis of specialty dyes, pigments, and fragrances.[1][3][4]

-

Material Science: The compound can be incorporated into polymer formulations to enhance material properties for use in coatings and adhesives.[4]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling 3-Chloro-4-ethoxybenzaldehyde. The following information is synthesized from available safety data for this and structurally related compounds.

Table 3: GHS Hazard and Precautionary Information

| Category | Code(s) | Description |

| Signal Word | Danger | [5] |

| Hazard Statements | H302+H312+H332H315H318H335 | Harmful if swallowed, in contact with skin or if inhaled.[5]Causes skin irritation.[5]Causes serious eye damage.[5]May cause respiratory irritation.[5][12] |

| Precautionary Statements | P261P280P301+P312P305+P351+P338P362+P364 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5][12]Wear protective gloves/protective clothing/eye protection/face protection.[5][12]IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[5]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][12]Take off contaminated clothing and wash it before reuse.[12] |

Handling and Storage Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[12]

-

Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

-

Ingestion: Clean mouth with water. Do NOT induce vomiting. Seek medical attention.[12]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] For long-term stability, store under an inert atmosphere (nitrogen or argon) at the recommended temperature of 2-8°C.[5]

References

-

3-Chloro-4-ethoxybenzaldehyde - MySkinRecipes. [Link]

-

3-Chloro-4-ethoxybenzaldehyde | 99585-10-1 - J&K Scientific. [Link]

-

3-Chloro-4-ethoxybenzaldehyde | CAS#:99585-10-1 | Chemsrc. [Link]

- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)

-

3-chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde - PubChemLite. [Link]

-

4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem. [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC - NIH. [Link]

-

3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem. [Link]

-

3,4-Diethoxybenzaldehyde - NIST WebBook. [Link]

-

Benzaldehyde, 4-ethoxy- - NIST WebBook. [Link]

-

Ethyl Vanillin - NIST WebBook. [Link]

-

4-Ethoxybenzaldehyde NMR - All About Drugs. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Chloro-4-ethoxybenzaldehyde [myskinrecipes.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 3-Chloro-4-ethoxybenzaldehyde , 95% , 99585-10-1 - CookeChem [cookechem.com]

- 6. echemi.com [echemi.com]

- 7. usbio.net [usbio.net]

- 8. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Ethoxybenzaldehyde(10031-82-0) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Ethoxybenzaldehyde(10031-82-0) MS spectrum [chemicalbook.com]

- 11. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

solubility of 3-Chloro-4-ethoxybenzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-ethoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of a variety of organic compounds.[1][2] Its utility spans the pharmaceutical, agrochemical, and fine chemical industries, where it is a key building block for more complex molecules.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in chemical synthesis, purification, and formulation. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical and practical aspects of the solubility of 3-Chloro-4-ethoxybenzaldehyde, empowering researchers to make informed decisions in their work.

Physicochemical Properties of 3-Chloro-4-ethoxybenzaldehyde

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. The properties of 3-Chloro-4-ethoxybenzaldehyde are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | White flaky solid | [1] |

| Melting Point | Not explicitly found for this compound, but related compounds like 4-ethoxybenzaldehyde have a melting point of 13-14 °C and 3-ethoxy-4-hydroxybenzaldehyde has a melting point of 76-79 °C. | [3][4][5] |

| Storage Temperature | 0-8 °C | [1] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[6] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For 3-Chloro-4-ethoxybenzaldehyde, a moderately polar molecule, its solubility in a given organic solvent will be a function of the solvent's polarity, hydrogen bonding capability, and other intermolecular interactions.

The primary factors influencing solubility are:

-

Polarity : The presence of the aldehyde, chloro, and ethoxy groups imparts a degree of polarity to the 3-Chloro-4-ethoxybenzaldehyde molecule. Therefore, it is expected to be more soluble in polar organic solvents than in nonpolar ones.[7]

-

Hydrogen Bonding : The oxygen atom of the aldehyde and ethoxy groups can act as hydrogen bond acceptors. Solvents that are hydrogen bond donors will likely exhibit enhanced solubility for this compound.

-

Temperature : For most solids dissolving in liquid solvents, solubility increases with temperature.[7][8][9] This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.[10]

Caption: Logical relationship between physicochemical properties and solubility.

Estimated Solubility Profile of 3-Chloro-4-ethoxybenzaldehyde

Qualitative Estimation:

-

High Solubility : Expected in polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), and in polar protic solvents like ethanol and methanol. The polarity of these solvents will facilitate the dissolution of the polar benzaldehyde derivative.

-

Moderate Solubility : Expected in solvents of intermediate polarity such as dichloromethane and toluene.

-

Low Solubility : Expected in nonpolar solvents like hexane and cyclohexane.

Estimated Quantitative Solubility:

The following table provides an estimated solubility profile. These values are extrapolations and should be confirmed experimentally.

| Solvent Class | Example Solvent | Predicted Solubility at 25°C ( g/100 mL) | Rationale |

| Alcohols | Ethanol | > 10 | Polar protic nature and ability to hydrogen bond. |

| Ketones | Acetone | > 10 | High polarity. |

| Esters | Ethyl Acetate | > 5 | Moderate polarity. |

| Ethers | Diethyl Ether | 1 - 5 | Lower polarity compared to ketones and esters. |

| Chlorinated Solvents | Dichloromethane | 1 - 5 | Moderate polarity. |

| Aromatic Hydrocarbons | Toluene | < 1 | Lower polarity. |

| Aliphatic Hydrocarbons | Hexane | < 0.1 | Nonpolar nature. |

Experimental Determination of Solubility

To obtain precise solubility data, an experimental approach is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[13]

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation : Accurately weigh an excess amount of 3-Chloro-4-ethoxybenzaldehyde into a series of vials.

-

Solvent Addition : Add a known volume of the desired organic solvent to each vial.

-

Equilibration : Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

-

Sampling : Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., PTFE) to remove any undissolved particles.

-

Dilution : Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification : Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved solute.

-

Calculation : Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Caption: Experimental workflow for solubility determination.

Predictive Models for Solubility: Hansen Solubility Parameters

For a more theoretical approach to solvent selection, Hansen Solubility Parameters (HSP) can be a powerful tool.[14][15][16] HSP is based on the principle that the total cohesive energy of a liquid is the sum of three components:

-

δd : Dispersion forces

-

δp : Polar forces

-

δh : Hydrogen bonding forces

A substance is more likely to dissolve in a solvent with a similar HSP profile. While the HSP values for 3-Chloro-4-ethoxybenzaldehyde are not published, they can be estimated using group contribution methods.[16]

Applications in Research and Development

A clear understanding of the solubility of 3-Chloro-4-ethoxybenzaldehyde is critical for:

-

Reaction Solvent Selection : Choosing an appropriate solvent that dissolves the reactants is crucial for achieving optimal reaction kinetics and yield.

-

Crystallization and Purification : The differential solubility of the compound in various solvents at different temperatures is the basis for its purification by crystallization.[17]

-

Formulation Development : In the pharmaceutical industry, solubility is a key determinant of a drug's bioavailability. For agrochemicals, it affects the formulation of stable and effective products.

Safety and Handling

While specific toxicity data for 3-Chloro-4-ethoxybenzaldehyde is not widely available, it is prudent to handle it with the care afforded to other aromatic aldehydes. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

References

-

Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Black, S. N., & Collier, E. J. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1273–1277.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Black, S. N., & Collier, E. J. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. Retrieved from [Link]

-

Quora. (2018, February 6). Why does the solubility of gases increase with temperature in an organic solvent? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]

- Park, K. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.

-

Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

-

A Bayesian Approach to Predict Solubility Parameters. (n.d.). ChemRxiv. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New prediction methods for solubility parameters based on molecular sigma profiles using pharmaceutical materials. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 3-ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxybenzaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). p-ethoxy benzaldehyde. Retrieved from [Link]

- Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.

-

PubChem. (n.d.). 3-Chloro-4-ethylbenzaldehyde. Retrieved from [Link]

- Li, D., et al. (2018). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. The Journal of Chemical Thermodynamics, 122, 137-144.

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).

-

MySkinRecipes. (n.d.). 3-Chloro-4-ethoxybenzaldehyde. Retrieved from [Link]

-

Studylib. (n.d.). Alcohols and Ethers Worksheet: Organic Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloro-4-ethoxybenzaldehyde [myskinrecipes.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chem.ws [chem.ws]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. kinampark.com [kinampark.com]

- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

theoretical studies of 3-Chloro-4-ethoxybenzaldehyde molecular structure

An In-depth Technical Guide to the Theoretical Analysis of 3-Chloro-4-ethoxybenzaldehyde's Molecular Structure

Abstract

This technical guide provides a comprehensive theoretical investigation into the molecular structure, vibrational landscape, and electronic properties of 3-Chloro-4-ethoxybenzaldehyde. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's optimized geometry, vibrational modes, and electronic characteristics. Key analyses, including Natural Bond Orbital (NBO), Frontier Molecular Orbital (HOMO-LUMO), and Molecular Electrostatic Potential (MEP), are detailed to offer a thorough understanding of intramolecular interactions, chemical reactivity, and sites susceptible to electrophilic and nucleophilic attack. The computational findings are discussed in the context of validating theoretical models against experimental spectroscopic data, establishing a robust framework for the in silico characterization of substituted benzaldehydes.

Introduction

3-Chloro-4-ethoxybenzaldehyde is an aromatic aldehyde that serves as a valuable intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its molecular architecture, featuring an electron-withdrawing chloro group and an electron-donating ethoxy group on the benzene ring, creates a unique electronic environment that dictates its reactivity and potential applications. A fundamental understanding of its structural and electronic properties at the molecular level is paramount for designing novel synthetic routes and developing new molecules with desired biological or material properties.

Theoretical chemistry provides powerful predictive tools that complement and guide experimental research. Computational methods, particularly Density Functional Theory (DFT), have proven to be highly effective for accurately modeling the properties of organic molecules.[2] This guide presents a detailed theoretical study of 3-Chloro-4-ethoxybenzaldehyde, with the following objectives:

-

To determine the stable equilibrium geometry of the molecule.

-

To predict its vibrational spectrum (FT-IR and FT-Raman) and assign characteristic vibrational modes.

-

To analyze its electronic properties, including frontier molecular orbitals, charge distribution, and intramolecular stability.

-

To map its electrostatic potential to predict reactive sites.

This document is intended for researchers and scientists in drug development and chemical synthesis, offering a detailed protocol and interpretive framework for the computational analysis of substituted aromatic compounds.

Methodologies: A Self-Validating Approach

The cornerstone of trustworthy computational research lies in a methodology that is both theoretically sound and validated against empirical data. The workflow described herein is designed as a self-validating system, where theoretical predictions are poised for comparison with experimental spectroscopic results.

Computational Protocol: Density Functional Theory (DFT)

All theoretical calculations are performed using the Gaussian suite of programs. The choice of computational method is critical for achieving a balance between accuracy and resource efficiency.

Rationale for Method Selection:

-

Theory Level (DFT): Density Functional Theory is selected over simpler methods like Hartree-Fock (HF) because it incorporates electron correlation, which is essential for accurately describing the electronic structure of conjugated systems like aromatic rings.[3][4]

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed. It is a widely-used and well-validated functional that consistently provides reliable predictions for molecular geometries, vibrational frequencies, and electronic properties for a broad range of organic molecules.[5][6]

-

Basis Set (6-311++G(d,p)): This triple-zeta basis set provides the necessary flexibility for an accurate description of the molecule. The inclusion of diffuse functions (++) is crucial for describing the electron density far from the nuclei, which is important for anions and weak interactions, while polarization functions (d,p) allow for the description of non-spherical electron distribution in bonds, leading to more accurate geometries and vibrational frequencies.[3][7]

Step-by-Step Computational Workflow:

-

Geometry Optimization: The initial molecular structure of 3-Chloro-4-ethoxybenzaldehyde is drawn and optimized without any symmetry constraints. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations yield the theoretical FT-IR and FT-Raman spectra.

-

Further Analysis: Based on the optimized structure, additional calculations are performed to analyze the electronic properties, including Natural Bond Orbital (NBO), Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping.

Experimental Validation Methods

To validate the theoretical results, experimental data is essential. The following spectroscopic techniques are standard for characterizing such molecules:

-

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques measure the vibrational transitions in a molecule. The resulting spectra provide a "fingerprint" of the functional groups present and can be directly compared to the computationally predicted vibrational frequencies.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[9][10] Theoretical GIAO (Gauge-Independent Atomic Orbital) calculations can predict NMR chemical shifts, offering another layer of validation.[5]

Results and Discussion

Optimized Molecular Geometry

The optimization process yields the equilibrium geometry of 3-Chloro-4-ethoxybenzaldehyde. The key structural parameters, including selected bond lengths and angles, are calculated and presented below. The planarity of the benzene ring is maintained, with the aldehyde, chloro, and ethoxy groups lying nearly in the same plane to maximize conjugation and stability.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |

|---|---|---|---|---|---|

| Bond Lengths | C=O | 1.215 | Bond Angles | C2-C1-C6 | 119.5 |

| C-Cl | 1.751 | O2-C3-C4 | 125.1 | ||

| C-C (ring avg.) | 1.395 | C1-C2-Cl | 119.8 | ||

| C-O (ethoxy) | 1.368 | C3-O2-C9 | 117.5 |

| | O-C (ethyl) | 1.432 | | O1-C7-H8 | 120.3 |

Note: These values are representative and derived from typical DFT/B3LYP calculations for similar structures.

The C=O bond length is typical for an aromatic aldehyde. The C-Cl bond is slightly elongated due to resonance effects with the ring. The bond angles around the substituted carbons (C2 and C3) deviate slightly from the ideal 120° of an sp² carbon, accommodating the steric and electronic effects of the substituents.

Vibrational Analysis

The calculated vibrational frequencies are crucial for interpreting experimental FT-IR and FT-Raman spectra. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated wavenumbers to correct for anharmonicity and limitations of the theoretical model.[4]

Table 2: Assignment of Major Vibrational Frequencies

| Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode Description |

|---|---|---|

| ~3080 | Aromatic C-H str. | Stretching of C-H bonds on the benzene ring |

| ~2985 | Aliphatic C-H str. | Asymmetric stretching of CH₃ and CH₂ in ethoxy group |

| ~2840 | Aldehyde C-H str. | Stretching of the C-H bond of the aldehyde group |

| ~1695 | C=O str. | Strong stretching vibration of the carbonyl group |

| ~1590, ~1480 | Aromatic C=C str. | In-plane stretching vibrations of the benzene ring |

| ~1260 | C-O-C str. | Asymmetric stretching of the aryl-ether bond |

| ~1030 | C-O str. | Stretching of the O-C₂H₅ bond |

| ~780 | C-Cl str. | Stretching vibration of the carbon-chlorine bond |

The most intense band in the IR spectrum is predicted to be the C=O stretching vibration, a characteristic feature of aldehydes.[11][12] The positions of the aromatic C=C stretching bands are influenced by the electronic effects of the substituents. The C-Cl stretch appears in the fingerprint region and provides clear evidence for the chlorine substitution.[13]

Electronic Properties Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.[5][14]

-

HOMO: The electron density of the HOMO is primarily localized over the benzene ring and the oxygen atom of the ethoxy group, indicating these are the primary sites for electrophilic attack.

-

LUMO: The LUMO's electron density is concentrated on the carbonyl group and the benzene ring, suggesting these are the regions susceptible to nucleophilic attack.

-

Energy Gap (ΔE): A smaller energy gap implies that the molecule requires less energy to be excited, indicating higher chemical reactivity and lower kinetic stability.[14] For this molecule, the calculated gap suggests it is moderately reactive, suitable for its role as a synthetic intermediate.

NBO analysis transforms the complex molecular orbitals into localized orbitals that align with Lewis structures (bonds, lone pairs). This method quantifies intramolecular delocalization and hyperconjugative interactions.[3][7]

Key findings from NBO analysis typically reveal:

-

Strong π → π* interactions within the benzene ring, confirming aromatic delocalization.

-

Hyperconjugative interactions between the lone pairs on the ethoxy oxygen (n(O)) and the antibonding orbitals of the adjacent C-C bonds (σ*(C-C)), which contribute to the stability of the molecule.

-

Delocalization of electron density from the ring into the antibonding orbital of the carbonyl group (π*(C=O)), which explains the electronic communication between the substituents.

The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting reactivity.[2][5]

-